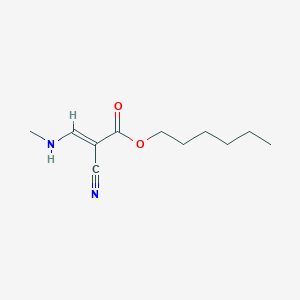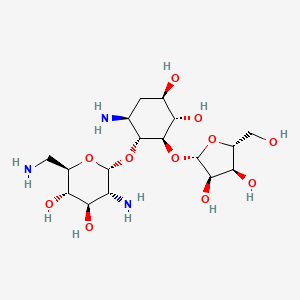
Inosamycin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosamycin E is a member of the inosamycin family, which are novel aminocyclitol antibiotics. These compounds are structurally related to well-known antibiotics such as neomycin, paromomycin, and ribostamycin. This compound, along with its counterparts (inosamycins A, B, C, and D), contains 2-deoxy-scyllo-inosamine instead of the 2-deoxystreptamine found in traditional aminoglycoside antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inosamycin E is typically produced by a strain of Streptomyces hygroscopicus No. J296-21 (ATCC 39150). The production involves fermentation processes where the bacterial strain is cultured under specific conditions to yield the antibiotic complex .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation followed by isolation and purification processes. The fermentation is carried out in bioreactors where parameters such as pH, temperature, and nutrient supply are meticulously controlled to optimize yield. Post-fermentation, the antibiotic complex is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Inosamycin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Wissenschaftliche Forschungsanwendungen
Inosamycin E has a broad spectrum of applications in scientific research:
Chemistry: It is used as a model compound for studying aminocyclitol antibiotics and their chemical properties.
Biology: this compound is employed in microbiological studies to understand bacterial resistance mechanisms and the efficacy of new antibiotics.
Medicine: Its antibacterial properties make it a candidate for developing new therapeutic agents, especially against aminoglycoside-resistant organisms.
Industry: this compound is used in the pharmaceutical industry for the development of new antibiotics and in agricultural settings to control bacterial infections in plants
Wirkmechanismus
Inosamycin E exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action is similar to other aminoglycoside antibiotics. The compound targets the 30S subunit of the ribosome, causing misreading of mRNA and ultimately leading to bacterial cell death. The presence of 2-deoxy-scyllo-inosamine in its structure is crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Neomycin
- Paromomycin
- Ribostamycin
Comparison: Inosamycin E is unique due to the presence of 2-deoxy-scyllo-inosamine, which differentiates it from other aminoglycosides that contain 2-deoxystreptamine. This structural difference imparts distinct pharmacological properties, such as lower toxicity and a broader spectrum of antibacterial activity. Additionally, this compound is less prone to resistance mechanisms that affect other aminoglycosides .
Eigenschaften
CAS-Nummer |
91465-53-1 |
|---|---|
Molekularformel |
C17H33N3O11 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C17H33N3O11/c18-2-6-10(24)12(26)8(20)16(28-6)30-14-4(19)1-5(22)9(23)15(14)31-17-13(27)11(25)7(3-21)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13+,14+,15+,16+,17-/m0/s1 |
InChI-Schlüssel |
PPSXCTHLNCODRT-BDCXPTBISA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


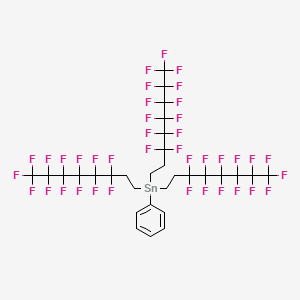
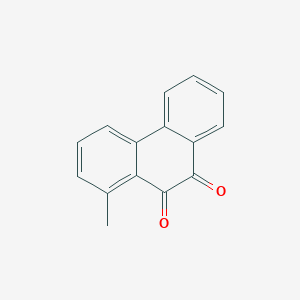
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)


![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
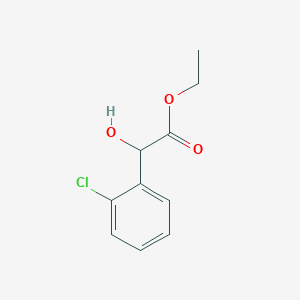
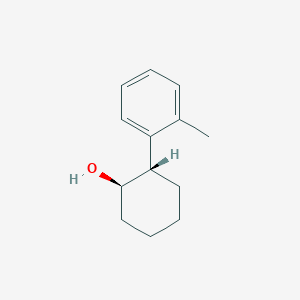
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)
